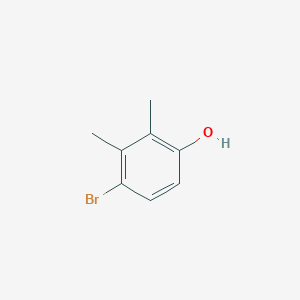

4-Bromo-2,3-dimethylphenol

Descripción

General Context of Brominated Phenols in Chemical and Biological Sciences

Brominated phenols are a subgroup of phenolic compounds where one or more hydrogen atoms on the phenol (B47542) ring are replaced by bromine atoms. mdpi.com These compounds are found in the environment, including as secondary metabolites synthesized by marine algae. researchgate.netsciforum.net The incorporation of bromine atoms into the phenolic structure results in unique chemical properties. mdpi.com

Key characteristics and research interests in brominated phenols include:

Modified Physicochemical Properties : The presence of bromine atoms increases the lipophilicity (fat-solubility) and modulates the reactivity of the phenol ring. researchgate.netsciforum.net This alteration in solubility and reactivity is an important factor in their biological and environmental interactions. oup.com

Biological Activity : Many brominated phenols exhibit a range of biological activities, including antimicrobial, antioxidant, antidiabetic, and antiviral properties. mdpi.comresearchgate.net This has led to their investigation as potential candidates for medicinal chemistry and drug discovery. mdpi.com

Environmental Significance : Brominated phenols are used as intermediates in the synthesis of brominated flame retardants. oup.com Consequently, their presence, persistence, and potential transformation in the environment are subjects of ecological and toxicological studies. oup.com Some are considered endocrine-disrupting chemicals, prompting research into their interaction with biological systems like the thyroid receptor. nih.gov

Analytical Chemistry : Advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for the extraction, identification, and structural elucidation of various bromophenol isomers from natural and synthetic sources. researchgate.netsciforum.net

Significance of Dimethylphenols in Organic Synthesis and Industrial Applications

Dimethylphenols, also known as xylenols, are derivatives of phenol with two methyl groups attached to the benzene (B151609) ring. ontosight.aiontosight.ai They are important intermediates in the chemical industry and are used in the synthesis of a wide array of commercial products. ontosight.aiontosight.aisolubilityofthings.comchemicalbook.com The specific position of the two methyl groups on the phenol ring defines the isomer and significantly influences its properties and applications.

The industrial and synthetic importance of dimethylphenols is demonstrated by the diverse applications of its various isomers:

Polymers and Resins : 2,6-Dimethylphenol (B121312) is a key monomer for the production of polyphenylene oxide (PPO), a high-performance thermoplastic with excellent mechanical and dielectric properties used in automotive, electronics, and medical industries. scispace.com Other dimethylphenol isomers are used in the production of specialized plastics, adhesives, and resins. ontosight.aiontosight.ai

Agrochemicals : Various dimethylphenol isomers serve as precursors in the manufacture of pesticides, insecticides, and fungicides. ontosight.aiontosight.aiepa.gov

Pharmaceuticals and Disinfectants : Dimethylphenols are used as raw materials or intermediates in the production of pharmaceuticals like anesthetics and antihistamines. ontosight.aiontosight.ai Their antimicrobial properties also make them valuable in disinfectants and antiseptics. ontosight.aisolubilityofthings.comsolubilityofthings.com

Antioxidants : The antioxidant properties of some dimethylphenols make them useful additives in the production of plastics and rubber. ontosight.aichemicalbook.com

Dyes and Pigments : They are used as intermediates in the synthesis of various dyes and pigments. ontosight.aiontosight.ai

Table 1: Properties and Applications of Common Dimethylphenol Isomers

| Isomer | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| 2,3-Dimethylphenol (B72121) | C₈H₁₀O | 75-78 ontosight.ai | 218-220 ontosight.ai | Antiseptics, disinfectants, resins, polymers, dyes, pesticides. ontosight.ai |

| 2,4-Dimethylphenol | C₈H₁₀O | 22-23 | 211 | Pharmaceuticals, insecticides, fungicides, dyes, plastics. epa.gov |

| 2,5-Dimethylphenol | C₈H₁₀O | 73-75 ontosight.ai | 212 | Dyes, pesticides, pharmaceuticals, antioxidants (for plastics, rubber). ontosight.ai |

| 2,6-Dimethylphenol | C₈H₁₀O | 46-48 | 201 | Polyphenylene oxide (PPO) polymer, medicaments, pigments, antioxidants. scispace.com |

| 3,4-Dimethylphenol | C₈H₁₀O | 78-80 ontosight.ai | 226-228 ontosight.ai | Agricultural chemicals, dyes, disinfectants, polymers. solubilityofthings.comontosight.ai |

| 3,5-Dimethylphenol | C₈H₁₀O | 63.5 solubilityofthings.com | 220 solubilityofthings.com | Antioxidants, antibiotics, resin adhesives, pesticides, disinfectants. chemicalbook.comsolubilityofthings.com |

Naming Conventions and Isomeric Considerations of Bromodimethylphenols

The systematic name "4-Bromo-2,3-dimethylphenol" is determined by the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The naming convention for substituted phenols involves identifying the parent structure, which is phenol, and then numbering the carbon atoms of the benzene ring starting from the carbon bonded to the hydroxyl (-OH) group as position 1. The substituents are then named and assigned the lowest possible locants (numbers).

For this compound:

Phenol : The base structure with the -OH group at position 1.

2,3-dimethyl : Two methyl (-CH₃) groups are located at positions 2 and 3.

4-Bromo : A bromine (-Br) atom is located at position 4.

Isomerism is a critical concept for bromodimethylphenols. The general structure consists of one hydroxyl group, one bromine atom, and two methyl groups on a benzene ring. The specific positions of these three types of substituents lead to a large number of possible structural isomers. Each distinct arrangement of these groups on the phenol ring results in a unique compound with different physical and chemical properties.

For a "bromodimethylphenol," the positions of the two methyl groups are fixed to define the specific dimethylphenol isomer (e.g., 2,3-dimethyl, 2,4-dimethyl, etc.). The bromine atom can then be placed on any of the remaining available positions on the ring, creating different isomers of bromodimethylphenol. For example, starting with 2,3-dimethylphenol, bromination could potentially occur at positions 4, 5, or 6, leading to this compound, 5-Bromo-2,3-dimethylphenol, and 6-Bromo-2,3-dimethylphenol, respectively.

Research Gaps and Future Directions in this compound Studies

Current scientific literature contains extensive information on the parent classes of brominated phenols and dimethylphenols, but there is a notable lack of detailed studies focusing specifically on the this compound isomer. While its existence and basic identifiers like its CAS number (22802-37-5) are documented, comprehensive data on its synthesis, reactivity, physical properties, and potential applications are scarce. sigmaaldrich.com Some quantitative structure-activity relationship (QSAR) studies on the toxicity of halogenated phenols have included this compound in their datasets, but in-depth experimental investigation is missing. scholarsresearchlibrary.comut.ac.ir

This information gap points to several potential future research directions:

Synthesis and Characterization : Developing and optimizing efficient synthetic routes for the high-purity production of this compound is a fundamental first step. Subsequent detailed characterization using modern analytical techniques (NMR, MS, X-ray crystallography) would provide a foundational understanding of its molecular structure and properties.

Physicochemical Properties : Systematic measurement of key physicochemical parameters such as pKa, solubility in various solvents, and partition coefficients is needed. Computational studies using methods like Density Functional Theory (DFT) could complement experimental work to predict its reactivity and properties. torvergata.it

Exploration of Biological Activity : Given that both brominated phenols and dimethylphenols exhibit significant biological effects, this compound should be screened for a range of activities, such as antimicrobial, antifungal, antioxidant, and enzyme inhibitory potential. mdpi.comontosight.ai

Polymer and Materials Science : Following the precedent of 2,6-dimethylphenol in PPO production, investigations could explore whether this compound or its derivatives can act as monomers or building blocks for new polymers. scispace.com The bromine atom could provide a site for further functionalization or impart flame-retardant properties to new materials.

Intermediate for Complex Synthesis : The compound could serve as a versatile intermediate in organic synthesis. The bromine atom can be replaced or used in cross-coupling reactions to build more complex molecules for applications in pharmaceuticals or agrochemicals. For instance, a related compound, 4-Bromo-2,3-dimethylanisole, is used in the preparation of other complex organic molecules. sigmaaldrich.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2,3-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKFDXJOXUHQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553561 | |

| Record name | 4-Bromo-2,3-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22802-37-5 | |

| Record name | 4-Bromo-2,3-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2,3 Dimethylphenol

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A definitive analysis of the crystal packing and intermolecular interactions of 4-Bromo-2,3-dimethylphenol would require single-crystal X-ray diffraction data. Such an analysis would reveal the three-dimensional arrangement of molecules in the solid state.

In substituted phenols, the primary intermolecular interactions governing the crystal structure are typically hydrogen bonds involving the hydroxyl group. It would be expected that the phenolic hydroxyl group of this compound would act as a hydrogen bond donor, while the oxygen atom would act as an acceptor, potentially forming chains or other motifs with neighboring molecules.

Molecular Geometry and Conformation in the Crystalline State

The precise molecular geometry, including bond lengths, bond angles, and torsional angles of this compound in its crystalline state, would be determined from X-ray crystallographic data. This analysis would confirm the planarity of the benzene (B151609) ring and the orientation of the hydroxyl, bromo, and methyl substituents relative to the ring.

For analogous compounds like 4,6-Dibromo-2,3-dimethylphenol, the molecule has been found to be approximately planar. nih.gov It is reasonable to hypothesize that this compound would also adopt a largely planar conformation in the solid state to maximize packing efficiency and intermolecular interactions. The specific bond lengths and angles would be influenced by the electronic effects of the bromo, hydroxyl, and methyl groups.

A data table summarizing these geometric parameters would typically be generated from the crystallographic information file (CIF).

Table 1: Hypothetical Molecular Geometry Parameters for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-Br | e.g., ~1.90 |

| C-O | e.g., ~1.36 |

| C-C (aromatic) | e.g., ~1.37-1.40 |

| Bond Angles (°) | |

| C-C-Br | e.g., ~119-121 |

| C-C-O | e.g., ~118-122 |

| Torsional Angles (°) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and pKa Determination

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and can also be employed to determine its acid dissociation constant (pKa). The absorption of UV or visible light by this compound would correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones, typically π → π* transitions within the aromatic ring.

The absorption spectrum would show one or more peaks, with the wavelength of maximum absorbance (λmax) being characteristic of the compound's electronic structure. The substituents on the phenol (B47542) ring (bromo and methyl groups) would influence the energy of these transitions and thus the position of the λmax.

To determine the pKa, UV-Vis spectra would be recorded at various pH values. The phenolic proton is acidic, and upon deprotonation to form the phenolate (B1203915) ion, the electronic structure changes significantly. This change leads to a shift in the λmax. By monitoring the absorbance at a specific wavelength as a function of pH, a titration curve can be generated, from which the pKa can be calculated using the Henderson-Hasselbalch equation. While a predicted pKa for the isomeric 4-Bromo-3,5-dimethylphenol is approximately 9.7, an experimental value for this compound is not available in the literature. chemicalbook.com

Table 2: Hypothetical UV-Vis Spectral Data for this compound in Different States (Note: This table is for illustrative purposes only, as experimental data is not available.)

| Species | Solvent | λmax (nm) |

|---|---|---|

| This compound (Protonated) | e.g., pH 2 Buffer | e.g., ~280-290 |

Theoretical and Computational Chemistry of 4 Bromo 2,3 Dimethylphenol

Quantum Chemical Calculations (DFT, ab initio) for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of phenolic compounds. These methods model the electronic structure of molecules to predict their geometry, stability, and reactivity.

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For substituted phenols like 4-Bromo-2,3-dimethylphenol, methods such as DFT with the B3LYP functional and a suitable basis set (e.g., 6-31G(d) or 6-311++G(d,p)) are commonly employed to find the optimized geometry. set-science.com This analysis yields crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Molecular Parameters for a Substituted Phenol (B47542) using DFT (Note: This table is illustrative of typical data obtained from DFT calculations for similar phenolic compounds, as specific data for this compound was not found in the cited literature.)

| Parameter | Typical Method | Predicted Value |

| C-O Bond Length | B3LYP/6-311++G(d,p) | ~1.36 Å |

| O-H Bond Length | B3LYP/6-311++G(d,p) | ~0.97 Å |

| C-Br Bond Length | B3LYP/6-311++G(d,p) | ~1.90 Å |

| C-C-O-H Dihedral Angle | B3LYP/6-311++G(d,p) | ~0° or ~180° |

| Dipole Moment | B3LYP/6-311++G(d,p) | Varies |

Data is generalized from studies on similar compounds.

Reactivity descriptors derived from quantum chemical calculations help predict how a molecule will interact with other chemical species. Key among these are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. set-science.com

The Molecular Electrostatic Potential (MEP) surface is another vital descriptor that maps the charge distribution on the molecule's surface. It allows for the visualization of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would show a negative potential around the electronegative oxygen and bromine atoms, identifying them as likely sites for electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic attack. set-science.com

Table 2: Frontier Molecular Orbital (FMO) Data for a Representative Brominated Phenol (Note: Values are illustrative for a similar compound, (E)-4-bromo-5-fluoro-2-((4-methoxyphenylimino)methyl)phenol, calculated at the B3LYP/6-31G(d) level.)

| Parameter | Energy (eV) |

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | - |

Specific values for this compound are not available in the searched literature.

Computational pKa Determination and Acidity Studies

The acid dissociation constant (pKa) is a fundamental property of phenols, governing their degree of ionization in solution. Computational methods offer a powerful alternative to experimental determination, allowing for the accurate prediction of pKa values. A direct approach involves calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. nih.govresearchgate.net

Accurate pKa calculation is highly dependent on modeling the solvent environment, as solvation energies significantly influence the deprotonation process. Implicit or continuum solvation models are widely used, where the solvent is treated as a continuous medium with specific dielectric properties. nih.gov

Commonly used models include:

SMD (Solvation Model based on Density): A universal solvation model that has shown high accuracy for many systems. nih.govresearchgate.net

CPCM (Conductor-like Polarizable Continuum Model): Another popular and effective model for calculating solvation free energies. nih.gov

IEFPCM (Integral Equation Formalism Polarizable Continuum Model): A variant of the PCM family of models.

Studies on a range of substituted phenols have demonstrated that the choice of the solvation model, in conjunction with the DFT functional, is critical. For instance, calculations using the CAM-B3LYP functional with the SMD solvation model have yielded reliable pKa predictions. nih.govresearchgate.net

While implicit solvation models are computationally efficient, their accuracy can be significantly enhanced by including a small number of explicit water molecules in the calculation. nih.govresearchgate.net These water molecules are positioned to form hydrogen bonds with the phenolic hydroxyl group and the resulting phenoxide ion. This "cluster-continuum" approach more accurately models the specific short-range interactions between the solute and solvent.

Research has consistently shown that including two explicit water molecules provides a substantial improvement in the accuracy of calculated pKa values for phenols, often bringing the mean absolute error to within 0.4 pKa units of experimental values. nih.govresearchgate.net This methodology, particularly with the 2H₂O/CAM-B3LYP/SMD level of theory, has been validated for a wide range of substituted phenols and does not require empirical correction factors. nih.gov

Table 3: Calculated vs. Experimental pKa Values for Dimethylphenols using a 2H₂O/CAM-B3LYP/SMD Model

| Compound | Experimental pKa | Calculated pKa | ΔpKa (Calc - Exp) |

| 2,3-dimethylphenol (B72121) | 10.54 | 10.35 | -0.19 |

| 2,4-dimethylphenol | 10.60 | 10.54 | -0.06 |

Data sourced from Pezzola et al. (2022). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. For halogenated phenols, QSAR models have been developed to predict properties such as toxicity. researchgate.net

These models typically use a set of molecular descriptors calculated from the compound's structure. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric, or hydrophobic (e.g., octanol-water partition coefficient, logP). The DFT-B3LYP method is often used to calculate the quantum chemical descriptors. researchgate.net By applying statistical techniques like Multiple Linear Regression (MLR) or Support Vector Machines (SVM), a predictive model is built.

While no QSAR studies specifically featuring this compound were identified, models have been developed for a broad range of 43 halogenated phenols, including isomers like 4-bromo-2,6-dimethylphenol (B182379) and 4-bromo-3,5-dimethylphenol. These studies have successfully correlated descriptors such as logP, HOMO energy, and dipole moment with acute toxicity to organisms like Tetrahymena pyriformis. researchgate.net The predictive power of such models indicates their utility in assessing the potential environmental impact of brominated phenols.

Table 4: Experimental and Predicted Toxicity of Brominated Dimethylphenol Isomers in a QSAR Study

| Compound | Experimental Toxicity (-logIC₅₀) | Predicted Toxicity (-logIC₅₀) by SVM |

| 4-bromo-2,6-dimethylphenol | 1.167 | 1.161 |

| 4-bromo-3,5-dimethylphenol | 1.268 | 1.097 |

Data sourced from He et al. (2012). researchgate.net

Application of QSAR Models for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For substituted phenols like this compound, QSAR is a valuable tool for predicting activities such as toxicity, antioxidant capacity, and endocrine-disrupting potential.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's structure and properties. For a compound like this compound, relevant descriptors would fall into several categories:

Electronic Descriptors : These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are crucial for modeling interactions involving electrostatic forces.

Topological Descriptors : These are numerical representations of the molecular structure, including connectivity indices and shape parameters, which describe the size, shape, and branching of the molecule.

Physicochemical Descriptors : Properties like the octanol-water partition coefficient (logP) are used to model the hydrophobicity of the molecule, which is critical for its transport and interaction with biological membranes.

In studies on halogenated phenols, descriptors such as logP, dipole moment, and HOMO energy have shown good correlation with acute toxicity to aquatic organisms like Tetrahymena pyriformis. Similarly, QSAR models for brominated flame retardants, a class that includes brominated phenols, have been developed to predict endocrine-disrupting potencies by correlating molecular structures with their ability to bind to various receptors. The antioxidant activity of phenolic compounds has also been successfully modeled using descriptors like the number of hydroxyl groups and the heat of formation.

The predictive power of these models allows for the screening of new or untested compounds, providing an initial assessment of their potential biological effects.

Table 1: Common Molecular Descriptors in QSAR Studies of Phenolic Compounds

| Descriptor Category | Specific Descriptor | Relevance for this compound |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity and membrane permeability. |

| Electronic | HOMO Energy (Highest Occupied Molecular Orbital) | Relates to the molecule's ability to donate electrons (e.g., in antioxidant activity). |

| Electronic | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to accept electrons. |

| Electronic | Dipole Moment | Influences polar interactions with biological targets. |

| Constitutional | Molecular Weight | Basic descriptor related to the size of the molecule. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

Multivariate Statistical Analysis in QSAR (e.g., PCA, MLR, ANN)

The development of robust QSAR models relies on various multivariate statistical methods to establish a correlation between molecular descriptors (independent variables) and biological activity (dependent variable).

Principal Component Analysis (PCA) is often used as an initial exploratory tool. In QSAR studies of phenolic compounds, PCA can reduce the dimensionality of a large set of calculated descriptors into a smaller number of uncorrelated variables called principal components. This helps in identifying the most important descriptors that account for the major variations within the dataset and can be used to spot outliers—compounds that behave differently from the others in the series.

Multiple Linear Regression (MLR) is a common method used to build a linear relationship between the biological activity and the selected molecular descriptors. For instance, the toxicity of halogenated phenols has been modeled using MLR, yielding equations that can predict the toxicity of similar compounds based on a few key descriptors. The quality of an MLR model is assessed by statistical parameters like the coefficient of determination (R²) and through validation techniques like leave-one-out cross-validation (Q²).

Artificial Neural Networks (ANN) are non-linear modeling techniques inspired by the structure of the human brain. ANNs are capable of capturing complex, non-linear relationships between descriptors and activity that may be missed by MLR. In QSAR studies comparing different statistical methods, ANNs have sometimes provided more effective and accurate predictions for the toxicity of phenols compared to linear models.

Table 2: Comparison of Multivariate Statistical Methods in QSAR

| Method | Role in QSAR | Advantages | Limitations |

|---|---|---|---|

| Principal Component Analysis (PCA) | Exploratory data analysis, dimensionality reduction, outlier detection. | Visualizes relationships between compounds and variables; reduces multicollinearity. | Not a predictive modeling technique on its own. |

| Multiple Linear Regression (MLR) | Builds a linear predictive model between descriptors and activity. | Simple to interpret; provides a clear mathematical equation. | Assumes a linear relationship, which may not always be the case. |

| Artificial Neural Network (ANN) | Builds linear and non-linear predictive models. | Can model complex, non-linear relationships; often yields high predictive accuracy. | Can be a "black box," making interpretation difficult; prone to overfitting if not carefully validated. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a semi-flexible molecule like this compound, MD simulations can provide detailed insights into its conformational landscape—the collection of three-dimensional shapes the molecule can adopt.

A conformational analysis of this compound would focus on the rotational freedom around its single bonds. Key aspects to investigate would include:

Hydroxyl Group Orientation : The rotation of the hydroxyl (-OH) group around the C-O bond is a primary source of conformational flexibility. MD simulations can map the potential energy surface of this rotation, identifying the most stable (lowest energy) orientations relative to the adjacent methyl group.

Solvent Effects : Running simulations in an explicit solvent (like water) allows for the study of how interactions with solvent molecules influence the conformational preferences of this compound.

The results from MD simulations, such as the distribution of dihedral angles and the root-mean-square deviation (RMSD) of atomic positions, can reveal the most populated conformations and the energy barriers between them. This information is critical for understanding how the molecule might fit into a binding site of a protein or receptor, a key step in rational drug design and toxicological assessment. While specific MD studies on this compound are not prevalent, the methodology is standard for analyzing the conformational behavior of substituted aromatic compounds.

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description of Rotation |

|---|---|---|

| τ1 | C3 - C2 - C(methyl) - H | Rotation of the methyl group at position 2. |

| τ2 | C2 - C3 - C(methyl) - H | Rotation of the methyl group at position 3. |

Chemical Reactivity and Reaction Mechanisms of 4 Bromo 2,3 Dimethylphenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. In 4-bromo-2,3-dimethylphenol, the existing substituents significantly affect the rate and position of further electrophilic attack.

Influence of Substituents on Ring Activation/Deactivation and Regioselectivity

The hydroxyl and methyl groups are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. pressbooks.pub Conversely, halogens like bromine are generally considered deactivating groups. libretexts.org

Hydroxyl Group (-OH): The hydroxyl group is a strong activating group and an ortho, para-director. pressbooks.pub It donates electron density to the aromatic ring through resonance, particularly at the positions ortho and para to it. youtube.com

Methyl Groups (-CH₃): Alkyl groups are also activating and ortho, para-directing. lumenlearning.com They donate electron density through an inductive effect. lumenlearning.com

In this compound, the powerful activating effect of the hydroxyl group, reinforced by the two methyl groups, generally outweighs the deactivating effect of the bromine atom, making the ring highly reactive towards electrophiles. pressbooks.pubyoutube.com The positions for electrophilic attack are determined by the combined directing effects of all substituents. The hydroxyl group directs to positions 2 and 6 (ortho) and 4 (para). The methyl groups at positions 2 and 3 further influence the electron distribution. The bromine at position 4 occupies one of the activated positions relative to the hydroxyl group. Therefore, the most likely positions for further substitution are those activated by the hydroxyl and methyl groups and not already occupied.

Bromine as a Leaving Group and Meta-Directing Effects

While bromine is generally a deactivating group, it directs incoming electrophiles to the ortho and para positions. libretexts.org In some high-energy electrophilic aromatic substitution reactions, the bromine atom can be displaced by the incoming electrophile, a process known as ipso-substitution. publish.csiro.au

There are no substituents on the this compound ring that would strongly direct an incoming electrophile to a meta position relative to themselves. The activating groups present are all ortho, para-directors. pressbooks.publibretexts.orglumenlearning.com

Nucleophilic Substitution Reactions

Nucleophilic substitution on an unactivated aryl halide like this compound is generally difficult under standard conditions. libretexts.org Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring to proceed via an addition-elimination (SₙAr) mechanism. libretexts.org

Kinetic Studies of Substitution Rates

Competing Elimination Pathways

Elimination reactions are not characteristic of aryl halides like this compound. Elimination reactions, such as E1 and E2, typically occur with alkyl halides where a hydrogen atom on a carbon adjacent to the carbon bearing the leaving group can be removed. nih.gov In aromatic systems, the carbon-hydrogen bonds are part of the stable aromatic ring, and the geometry is unfavorable for typical elimination pathways. libretexts.org

Oxidation and Reduction Reactions

The phenol (B47542) moiety in this compound is susceptible to oxidation. Phenols can be oxidized to a variety of products, including quinones, depending on the oxidizing agent and reaction conditions. For instance, potassium permanganate (B83412) has been used for the quantitative oxidation of phenol. nih.gov The presence of the electron-donating methyl groups may increase the susceptibility of the ring to oxidation.

Specific studies on the oxidation of this compound are limited. However, a study on the oxidation of a related compound, dibromothymolsulfonphthalein, by potassium permanganate showed the formation of a dienone derivative. nih.govresearchgate.net This suggests that the aromatic ring of this compound could be susceptible to oxidation, potentially leading to the formation of quinone-like structures.

Reduction of the aromatic ring of phenols is generally difficult to achieve without affecting the hydroxyl group. Catalytic hydrogenation under high pressure and temperature can reduce the benzene ring, but this is a vigorous process. The bromine atom on the ring could potentially be removed via catalytic hydrodehalogenation.

The reduction of a phenolic hydroxyl group is not a typical reaction. However, if a carbonyl group were introduced onto the ring through an oxidation reaction, it could then be reduced. For example, sodium borohydride (B1222165) is a common reagent used for the reduction of aldehydes and ketones to alcohols. youtube.comorganic-chemistry.org

Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound exhibits typical phenolic reactivity. Its acidic proton can be readily removed by a base, forming a phenoxide ion. This nucleophilic phenoxide is central to several key reactions, including ether and ester formation. The direct substitution of the hydroxyl group is challenging because it is a poor leaving group; therefore, its conversion to a better leaving group is often a necessary preliminary step for certain transformations. libretexts.orglibretexts.org

Etherification: The formation of ethers from this compound can be achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. This potent nucleophile then displaces a halide from an alkyl halide through an SN2 reaction to yield the desired ether. msu.edu

Esterification: Phenolic esters are commonly synthesized through the reaction of the phenol with an acylating agent like an acid chloride or an acid anhydride (B1165640) under basic conditions (Schotten-Baumann reaction). The base neutralizes the HCl byproduct and activates the phenol. Alternatively, Fischer esterification, the direct reaction with a carboxylic acid under acidic catalysis, is also possible, though the equilibrium often requires the removal of water to proceed to completion. libretexts.org

Conversion to a Leaving Group: To facilitate reactions where the C-O bond is cleaved, the hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate. Reacting this compound with tosyl chloride (TsCl) or triflic anhydride (Tf₂O) in the presence of a base like pyridine (B92270) yields the corresponding sulfonate ester. This transformation makes the carbon atom at position 1 susceptible to nucleophilic attack, enabling reactions not otherwise possible. nih.gov

| Reaction Type | Typical Reagents | Product Class | General Mechanism |

|---|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Aryl Ether (Ar-O-R) | SN2 |

| Esterification | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) with Base | Aryl Ester (Ar-O-COR) | Nucleophilic Acyl Substitution |

| Fischer Esterification | Carboxylic Acid (RCOOH), Acid Catalyst (e.g., H₂SO₄) | Aryl Ester (Ar-O-COR) | Acid-Catalyzed Nucleophilic Acyl Substitution |

| Conversion to Sulfonate Ester | Tosyl Chloride (TsCl) or Triflic Anhydride (Tf₂O) with Base | Tosylate or Triflate | Nucleophilic Substitution at Sulfur |

Coupling Reactions and Derivatization Strategies

The bromine atom on the aromatic ring of this compound is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions. These reactions are fundamental for building more complex molecular architectures.

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming diaryl ethers. organic-chemistry.org this compound can act as the aryl halide component, reacting with another phenol in the presence of a copper catalyst and a base at elevated temperatures to form a C-O bond. wikipedia.orgmdpi.com Modern protocols often use ligands like N,N-dimethylglycine to facilitate the reaction at lower temperatures. researchgate.net

Suzuki-Miyaura Coupling: One of the most versatile cross-coupling methods, the Suzuki reaction utilizes a palladium catalyst to couple the aryl bromide with an organoboron compound, typically a boronic acid or ester. wikipedia.orglibretexts.org This reaction forms a new carbon-carbon bond and is highly tolerant of various functional groups, making it ideal for synthesizing complex biaryl compounds. organic-chemistry.orgnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This method is a powerful tool for the vinylation of aromatic rings. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. mdpi.comnih.gov

Sonogashira Coupling: This reaction creates a C-C bond between the aryl bromide and a terminal alkyne, yielding an arylated alkyne. organic-chemistry.org It is characteristically co-catalyzed by palladium and copper complexes and requires a base, such as an amine, which can also serve as the solvent. nrochemistry.comwikipedia.orglibretexts.org

Derivatization for Analysis: For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), the polar hydroxyl group of this compound often requires derivatization to increase its volatility and thermal stability. mdpi.comjfda-online.com A common strategy is silylation, where the acidic proton is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov Another approach is acylation using reagents like pentafluorobenzyl bromide (PFBBr) to form an ether derivative, which enhances detectability in electron capture detection modes. researchgate.net

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Product Type |

|---|---|---|---|---|

| Ullmann Condensation | Phenol / Alcohol | Cu-based (e.g., CuI) | C-O | Diaryl Ether |

| Suzuki-Miyaura Coupling | Boronic Acid (RB(OH)₂) | Pd-based (e.g., Pd(PPh₃)₄) | C-C | Biaryl / Aryl-Alkyl |

| Heck Reaction | Alkene | Pd-based (e.g., Pd(OAc)₂) | C-C | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu co-catalysis | C-C (sp²-sp) | Aryl Alkyne |

Mechanistic Investigations through Isotopic Labeling and Spectroscopic Monitoring

Understanding the precise mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and expanding their scope. Mechanistic studies often employ advanced techniques like isotopic labeling and real-time spectroscopic monitoring.

Spectroscopic Monitoring: Modern analytical techniques allow for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic data. For instance, in situ Fourier-transform infrared (FTIR) spectroscopy can be used to track the concentration of reactants, intermediates, and products throughout a reaction. mt.com This technique is particularly useful for monitoring the progress of reactions like Grignard reagent formation or catalytic cycles where transient species may be present. mt.com Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to observe the formation of catalytic resting states or key intermediates in palladium-catalyzed coupling reactions, helping to identify the rate-determining step of the catalytic cycle. nih.gov

Isotopic Labeling: Isotopic labeling is a powerful tool for elucidating reaction pathways by tracing the fate of specific atoms. wikipedia.org In the context of this compound, several labeling strategies could provide mechanistic insights:

Deuterium (B1214612) Labeling: Replacing the phenolic proton with deuterium (C₈H₈BrOD) by exchange with D₂O can be used to study proton transfer steps or determine if the O-H bond is cleaved in the rate-determining step of a reaction via the kinetic isotope effect. wikipedia.org

Carbon-13 Labeling: Synthesizing the molecule with a ¹³C atom at a specific position in the aromatic ring would allow its path to be traced through complex rearrangements or coupling reactions. For example, in a Suzuki coupling with a ¹³C-labeled boronic acid, the final position of the label in the product confirms the nature of the transmetalation and reductive elimination steps. acs.orgacs.org

Oxygen-18 Labeling: Incorporating an ¹⁸O isotope in the hydroxyl group would be definitive in studying reactions like esterification or etherification to confirm whether the C-O or O-H bond is broken.

These advanced methods, while not widely reported specifically for this compound, represent the standard tools used to investigate the mechanisms of the reaction classes described above. nih.govwikipedia.orgsemanticscholar.orgnih.gov

| Technique | Application | Information Gained |

|---|---|---|

| In Situ FTIR/NMR Spectroscopy | Real-time reaction monitoring | Reaction kinetics, detection of intermediates, identification of catalyst resting states |

| Deuterium (²H) Labeling | Tracing proton transfer | Kinetic isotope effect, involvement of O-H bond cleavage in rate-determining step |

| Carbon-13 (¹³C) Labeling | Tracing carbon skeleton | Confirmation of bond formation sites, elucidation of rearrangement pathways |

| Oxygen-18 (¹⁸O) Labeling | Elucidating C-O bond cleavage | Mechanism of esterification, etherification, and hydrolysis reactions |

Biological Activity and Mechanistic Insights of 4 Bromo 2,3 Dimethylphenol

Antimicrobial Properties

The antimicrobial effects of phenolic compounds are well-documented, and the introduction of a bromine atom to the phenolic ring can modulate this activity.

Antibacterial Activity

Antifungal Activity

Specific data on the antifungal properties of 4-bromo-2,3-dimethylphenol is scarce. Nevertheless, the antifungal potential of phenolic compounds and their halogenated derivatives is an active area of research. For example, novel 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone has shown fungicidal activity against several Candida strains frontiersin.org. The mechanism of antifungal action for phenolic compounds can involve the disruption of the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death.

Structure-Activity Relationships in Antimicrobial Action

The antimicrobial efficacy of phenolic compounds is intricately linked to their chemical structure. Key factors influencing their activity include the nature, number, and position of substituents on the aromatic ring.

The lipophilicity of the molecule, which is the ability to dissolve in fats, oils, and lipids, plays a crucial role in its ability to permeate bacterial cell membranes. The introduction of a bromine atom generally increases the lipophilicity of a phenol (B47542), which can enhance its interaction with the lipid bilayer of bacterial membranes nih.gov.

The position of the hydroxyl group and other substituents also significantly impacts activity. The steric hindrance caused by bulky groups near the hydroxyl moiety can influence the compound's ability to interact with its target sites. For instance, the arrangement of methyl and bromo groups on the phenol ring of this compound will dictate its specific interactions and antimicrobial potency. Studies on other substituted phenols have shown that the relative positions of alkyl and halogen groups can lead to variations in antimicrobial strength researchgate.net.

| Feature | Influence on Antimicrobial Activity |

| Bromine Substitution | Generally increases lipophilicity, potentially enhancing membrane disruption. |

| Hydroxyl Group | Essential for activity, acts as a protonophore or hydrogen-bonding donor/acceptor. |

| Alkyl Groups (Methyl) | Influence lipophilicity and steric hindrance around the active phenolic group. |

Potential Therapeutic Applications

Based on its chemical structure as a substituted phenol, this compound could have several potential therapeutic applications, primarily as an intermediate in the synthesis of more complex molecules.

Precursor in Pharmaceutical Compound Synthesis

Substituted phenols are valuable building blocks in organic synthesis. 4-Bromo-3-methylphenol, a closely related compound, is used in the synthesis of pharmaceutical intermediates dgtbcb.com. This suggests that this compound could similarly serve as a precursor for the synthesis of various organic compounds with potential pharmaceutical applications. The bromine atom provides a reactive site for cross-coupling reactions, allowing for the construction of more complex molecular architectures, a common strategy in drug discovery and development medihealthpedia.com.

Interactions with Biomolecular Targets (Enzymes, Proteins)

While direct evidence of this compound interacting with specific enzymes or proteins is not available, the broader class of bromophenols has been shown to interact with various biological targets. For instance, certain bromophenol derivatives have been investigated for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase mdpi.com.

Toxicity Assessments and in silico Predictions

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance, representing the dose required to be fatal to 50% of a tested animal population. researchgate.netepa.gov For this compound, specific experimental LD50 values from oral, dermal, or inhalation studies are not publicly available in the reviewed literature. chemicalbook.com Safety Data Sheets for the compound consistently report "no data available" for acute toxicity metrics. chemicalbook.com

To provide context, the acute toxicity of the parent compound, 2,3-dimethylphenol (B72121) (also known as 2,3-xylenol), has been determined. The oral LD50 for 2,3-xylenol in rats is reported to be in the range of 562–790 mg/kg of body weight. industrialchemicals.gov.au An intravenous LD50 of 56 mg/kg has been established in mice. nih.gov The toxicity of xylenol isomers varies, as exemplified by the oral LD50 in rats for 2,5-xylenol (444–708 mg/kg) and 2,4-xylenol (2300–3200 mg/kg). industrialchemicals.gov.authermofisher.comfishersci.com These values classify the non-brominated dimethylphenols as moderately toxic if swallowed. industrialchemicals.gov.aufishersci.com

| Compound | Test Species | Route of Administration | LD50 Value (mg/kg) |

|---|---|---|---|

| This compound | Data Not Available | Oral | Data Not Available |

| 2,3-Dimethylphenol | Rat | Oral | 562-790 |

| 2,3-Dimethylphenol | Mouse | Intravenous | 56 |

| 2,5-Dimethylphenol | Rat | Oral | 444-708 |

| 2,4-Dimethylphenol | Rat | Oral | 2300-3200 |

The toxicity of phenolic compounds is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. researchgate.net Quantitative structure-activity relationship (QSAR) models are computational tools used to predict the biological activity, including toxicity, of chemicals based on their molecular structure. nih.gov For halogenated phenols, QSAR studies have identified several key structural factors that modulate toxicity. tandfonline.comresearchgate.net

A primary determinant of toxicity for phenolic derivatives is hydrophobicity, often quantified by the logarithm of the octanol-water partition coefficient (log P or ClogP). researchgate.nettandfonline.com An increase in hydrophobicity generally leads to higher toxicity, as it enhances the compound's ability to penetrate biological membranes. nih.gov The introduction of a bromine atom and methyl groups to the phenol structure, as in this compound, increases its lipophilicity and thus its predicted hydrophobicity compared to unsubstituted phenol.

Electronic properties also play a crucial role. The electron-donating hydroxyl (-OH) group activates the benzene ring, making it more susceptible to electrophilic attack. savemyexams.com The presence of other substituents, such as halogens, further modifies the electron distribution and reactivity of the molecule. tandfonline.comresearchgate.net QSAR models for halogenated phenols often incorporate descriptors related to electronic effects and hydrogen bonding capabilities to improve the accuracy of toxicity predictions. tandfonline.com Therefore, the specific arrangement of the bromo and dimethyl substituents on the phenolic ring of this compound is expected to be a critical factor in determining its toxicological profile.

Metabolism and Biotransformation Pathways

The biotransformation of phenolic compounds and other xenobiotics is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These enzymes are central to Phase I metabolism, which typically involves the introduction or unmasking of functional groups through oxidative reactions. mdpi.com For phenolic compounds, CYP-mediated reactions often result in hydroxylation, where an additional hydroxyl group is added to the aromatic ring. mdpi.comresearchgate.net

While specific studies on the enzymatic pathways for this compound are scarce, the metabolism of other brominated aromatic compounds and phenols is well-documented. For instance, brominated flame retardants undergo biotransformation via CYP enzymes, leading to hydroxylated metabolites. vu.nlnih.gov The CYP system is known to catalyze the metabolism of a wide array of industrial chemicals and pharmaceuticals. nih.gov Given this extensive evidence, it is highly probable that the metabolism of this compound is initiated by CYP monooxygenases, likely leading to oxidative metabolites. nih.govacs.org

Direct experimental identification of the metabolites of this compound is not available in the reviewed scientific literature. However, based on the known biotransformation pathways for related compounds, potential metabolites can be predicted. The primary metabolic reactions catalyzed by CYP enzymes on substituted phenols are hydroxylation of the aromatic ring and oxidation of alkyl side chains. researchgate.netresearchgate.net

Incubation of brominated compounds, such as certain flame retardants, with liver microsomes (a source of CYP enzymes) has been shown to produce various hydroxylated metabolites. vu.nlnih.gov Therefore, a likely metabolic pathway for this compound is the introduction of a second hydroxyl group onto the benzene ring, which would result in the formation of a brominated dimethyl-benzenediol. Another potential pathway involves the oxidation of one or both of the methyl groups, which could yield hydroxymethyl (-CH₂OH) or carboxylic acid (-COOH) functional groups. These transformations would increase the water solubility of the compound, facilitating its eventual excretion from the body.

Applications of 4 Bromo 2,3 Dimethylphenol in Advanced Materials and Other Fields

Intermediate in Complex Organic Molecule Synthesis

The reactivity of 4-bromo-2,3-dimethylphenol is centered around its key functional groups. The phenolic hydroxyl group can undergo etherification or esterification, while the bromine atom can be replaced or used to initiate cross-coupling reactions. This dual reactivity makes it a valuable component in multi-step synthetic pathways.

Pharmaceutical Intermediates

While direct applications of this compound in marketed pharmaceuticals are not prominently documented, its structural motifs are relevant to medicinal chemistry. Halogenated phenols are crucial intermediates in the synthesis of various pharmaceutical agents. For instance, the closely related compound 4-bromo-2,3-difluorophenol (B118781) serves as a key building block in the development of anti-inflammatory and analgesic drugs. nbinno.com The broader class of bromophenols is widely used in organic synthesis for creating pharmaceutical compounds. ketonepharma.com

The utility of molecules like this compound in drug discovery stems from the specific properties conferred by the halogen atom. The bromine can act as a blocking group to direct other reactions to specific positions on the aromatic ring or serve as a handle for introducing new functional groups through reactions like Suzuki or Buchwald-Hartwig couplings. These reactions are fundamental in constructing the complex carbon skeletons of modern drugs.

Table 1: Related Brominated Phenols and their Pharmaceutical Relevance

| Compound | CAS Number | Application/Relevance |

|---|---|---|

| 4-Bromophenol | 106-41-2 | General intermediate for various pharmaceutical compounds. ketonepharma.com |

| 4-Bromo-2,3-difluorophenol | 189578-26-1 | Intermediate for anti-inflammatory and analgesic drugs. nbinno.com |

Specialty Chemicals, Dyes, and Polymers

As a laboratory reagent, this compound is itself a specialty chemical. chemicalbook.comcymitquimica.com Its primary role is as a precursor to other complex organic molecules. One fundamental application is in the synthesis of specific dimethylphenol isomers through debromination—the chemical removal of the bromine atom. google.com For example, it can be a precursor to 2,3-dimethylphenol (B72121), an important industrial intermediate. Dimethylphenols are known to be useful in the preparation of polymers. google.com

In the field of dye synthesis, brominated aromatic compounds are valuable precursors. The bromine atom can serve as a reactive site for coupling reactions used to create larger conjugated systems responsible for color. Furthermore, the presence of a halogen in a dye molecule can enhance properties such as colorfastness and stability. ketonepharma.com For example, 4-bromoaniline (B143363) is used as a starting material for producing disazo disperse dyes. iiste.org

Phenolic Resin Production

Phenolic resins, such as those formed from the reaction of phenol (B47542) or alkylphenols with formaldehyde, are a major class of industrial polymers. While the fundamental components are phenols, the direct use of this compound in the large-scale production of phenolic resins is not documented in scientific literature. The presence of the bromine atom would add significant cost and may not impart desirable properties for most bulk resin applications. Therefore, its use in this field is not established.

Role in Agrochemicals and Related Compounds

The structural framework of this compound is highly relevant to the agrochemical industry. Many pesticides and herbicides are halogenated aromatic compounds. The organophosphate pesticide profenofos, for example, is O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, demonstrating the use of a brominated phenyl ring in a commercial agrochemical. nih.gov The metabolite of profenofos, 4-bromo-2-chlorophenol, is used as a specific biomarker for exposure. nih.gov

General brominated phenols are utilized in the production of herbicides and fungicides, indicating the importance of this class of compounds in developing new crop protection agents. ketonepharma.com The specific combination of bromine and methyl groups on the phenol ring in this compound makes it a potential candidate for synthesis and screening programs aimed at discovering new bioactive molecules for agricultural use.

Development of Functional Libraries and Click Chemistry

Functional libraries are collections of related but structurally diverse compounds used in high-throughput screening for drug discovery and materials science. Building blocks for these libraries need to be readily modifiable.

Click chemistry refers to a set of highly efficient, specific, and biocompatible reactions, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. organic-chemistry.orgnih.gov This reaction typically joins a molecule containing an azide (B81097) with another containing a terminal alkyne. organic-chemistry.org

This compound is not a direct participant in standard click chemistry reactions, as it lacks the required azide or alkyne functional groups. There is no literature documenting its direct use in this context. However, it could be chemically modified to become a click chemistry building block. For instance, the phenolic hydroxyl group could be reacted with a compound containing an alkyne or azide, thereby preparing it for incorporation into larger molecules using click chemistry methodologies. This potential for modification makes it a candidate for the synthesis of novel compounds for functional libraries.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2,3-dimethyl-bromobenzene |

| 3,4-dimethyl-bromobenzene |

| 4-Bromo-2,3-difluorophenol |

| 4-Bromophenol |

| 4-bromoaniline |

| 3-aminophenol |

| 2,3-dimethylphenol |

| 3,4-dimethylphenol |

| 4,6-Dibromo-2,3-dimethylphenol |

| 2,3-dimethyl phenylamine |

| 4-bromo-2-chlorophenol |

| profenofos |

| formaldehyde |

Environmental Impact and Degradation of 4 Bromo 2,3 Dimethylphenol

Environmental Fate and Behavior in Different Compartments (Water, Soil, Air)

The distribution of a chemical in the environment is determined by its affinity for water, soil, and air, a behavior dictated by properties such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow).

Water The behavior of brominated phenols in aquatic systems is influenced by their water solubility and potential for degradation. The solubility of brominated phenols in water is temperature-dependent and generally decreases as the number of bromine substituents increases. researchgate.net For instance, the solubility of 2,4,6-tribromophenol (B41969), a compound with three bromine atoms, is reported to be between 59-61 mg/L at 25°C. researchgate.net Once in the water column, these compounds can undergo photodegradation, especially in sunlit surface waters. Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals have been shown to effectively degrade bromophenols, suggesting that natural photochemical processes contribute to their transformation in the environment. nih.gov Volatilization from water to the atmosphere is another potential transport pathway, governed by the compound's Henry's Law constant. researchgate.net

Soil In the terrestrial environment, the fate of brominated phenols is largely controlled by sorption processes. nih.gov Sorption, the adherence of chemicals to soil particles, limits their mobility and bioavailability. The intensity of sorption for phenolic compounds is strongly correlated with the organic matter content of the soil and is influenced by soil pH. nih.gov Generally, higher organic matter content leads to stronger sorption. nih.gov Conversely, weak sorption in soils can lead to greater mobility, potentially resulting in the leaching of the compound into groundwater. scielo.br Halogenated compounds are often noted for their persistence in soil, partly due to their resistance to breakdown by native soil bacteria. The mobility of phenols in soil can be poor due to strong retention in the soil matrix through sorption and sequestration. nih.gov

Air The presence of 4-bromo-2,3-dimethylphenol in the atmosphere is primarily a result of volatilization from contaminated soil or water surfaces. researchgate.net The tendency of a chemical to partition from water to air is quantified by its Henry’s Law constant; compounds with higher constants are more likely to volatilize. researchgate.net Studies on related compounds, such as 2,4-dibromophenol (B41371), have also demonstrated that plants can absorb these chemicals from the soil and release them into the atmosphere through a process known as phytovolatilization, which can be a significant emission pathway. researchgate.net

Biodegradation and Bioconcentration Studies

Biodegradation Microbial activity is a primary driver for the degradation of organic pollutants in the environment. The biodegradation of brominated phenols can occur under both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions.

Under anaerobic conditions, a key initial step in the breakdown of bromophenols is reductive dehalogenation. nih.gov This process involves microorganisms removing the bromine atom from the phenol (B47542) ring, yielding phenol as a transient intermediate. nih.gov This initial step has been observed under various electron-accepting conditions, including iron-reducing, sulfidogenic (sulfate-reducing), and methanogenic conditions, with debromination rates often being highest under methanogenic conditions. nih.gov Once formed, the resulting phenol can be further biodegraded by microbial communities. nih.gov

Under aerobic conditions, the biodegradation of brominated organic compounds can proceed through different enzymatic mechanisms, such as those involving monooxygenases. mdpi.com Studies with microbial consortia have demonstrated the complete degradation of brominated compounds, although this often requires the presence of an additional carbon source to support microbial growth, indicating the compounds are not used as a primary energy source. mdpi.com

Bioconcentration Bioconcentration is the process by which a chemical accumulates in an organism to a concentration higher than that in the surrounding environment. The potential for a compound to bioconcentrate is often estimated by its hydrophobicity, as indicated by the octanol-water partition coefficient (log Kow). researchgate.net Chemicals with higher log Kow values are more lipid-soluble and tend to accumulate in the fatty tissues of organisms.

While direct bioconcentration factor (BCF) data for this compound are not available, the log Kow values for other brominated phenols can provide insight. The log Kow generally increases with the degree of bromination, suggesting a higher potential for bioconcentration in more heavily brominated phenols. researchgate.net However, log Kow is not the sole determinant of bioconcentration. researchgate.net An organism's ability to metabolize and eliminate a compound is also critical. researchgate.net If a substance is rapidly metabolized to more water-soluble (hydrophilic) forms, it can be excreted more easily, thus limiting its accumulation in tissues. researchgate.net Studies have detected bromophenols in the muscle and stomach of fish, suggesting that dietary uptake contributes to their bioaccumulation. researchgate.net

| Compound | Number of Bromine Atoms | Log Kow | Estimated Bioconcentration Potential |

|---|---|---|---|

| 4-Bromophenol | 1 | 2.59 | Low to Moderate |

| 2,4-Dibromophenol | 2 | 3.22 | Moderate |

| 2,4,6-Tribromophenol | 3 | 3.79 | Moderate to High |

| Pentabromophenol | 5 | 5.30 | High |

Ecotoxicological Assessments

Ecotoxicology evaluates the adverse effects of chemical substances on ecosystems. Bromophenols are recognized as environmental contaminants that can cause endocrine disruption and other forms of chronic toxicity. nih.gov They are known to be produced naturally by marine organisms, such as algae, and are also used in industrial applications. nih.govnih.gov

| Compound | Test Species | Endpoint | Toxicity Value (mg/L) |

|---|---|---|---|

| 2,4-Dibromophenol (2,4-DBP) | Scenedesmus quadricauda (alga) | 48-h EC50 | 10.36 |

| Daphnia magna (crustacean) | 48-h EC50 | 2.10 | |

| 2,6-Dibromophenol (2,6-DBP) | Scenedesmus quadricauda (alga) | 48-h EC50 | 15.48 |

| Daphnia magna (crustacean) | 48-h EC50 | 3.88 | |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Scenedesmus quadricauda (alga) | 48-h EC50 | 3.57 |

| Daphnia magna (crustacean) | 48-h EC50 | 1.08 |

Remediation Strategies for Brominated Phenol Contamination

Given the toxicity and persistence of brominated phenols, effective remediation strategies for contaminated soil and water are essential. A range of technologies has been developed, falling into categories of advanced oxidation, bioremediation, and physical/chemical treatments. saltworkstech.commdpi.com

Advanced Oxidation Processes (AOPs) AOPs are highly effective for treating water contaminated with recalcitrant organic pollutants like brominated phenols. atlantis-press.com These technologies are based on the generation of powerful oxidizing agents, most notably the hydroxyl radical (•OH). mdpi.com

Fenton and Photo-Fenton: These processes use hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to produce hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process, leading to rapid degradation of contaminants. nih.govresearchgate.net

Photocatalysis: This method utilizes a semiconductor catalyst (e.g., titanium dioxide, TiO₂) and a light source (visible or UV) to generate radicals that break down pollutants. nih.gov Novel composites have been developed to enhance the efficiency of this process under visible light. nih.gov

Ozonation: Ozone (O₃) is a strong oxidant that can directly degrade phenolic compounds or decompose to form hydroxyl radicals. atlantis-press.com

Bioremediation Bioremediation uses microorganisms to break down contaminants into less toxic substances. epa.govnih.gov

Bioaugmentation: This involves introducing specific strains of microorganisms known for their ability to degrade phenols into the contaminated site. researchgate.net While effective, its success can be limited by high contaminant concentrations, which may be toxic to the microbes. researchgate.net

Phytoremediation: This strategy uses plants to remove, degrade, or contain contaminants in soil and water. taylorfrancis.com Plants can absorb pollutants through their roots and either break them down through metabolic processes or store them in their tissues. nih.gov

Physical and Chemical Methods

Adsorption: This is a common method where contaminants are removed from water by binding to the surface of an adsorbent material, with activated carbon being the most widely used. saltworkstech.com It is particularly cost-effective for polishing water with low concentrations of phenols. saltworkstech.com

In Situ Chemical Oxidation (ISCO): This involves injecting chemical oxidants like hydrogen peroxide or persulfate directly into the contaminated soil or groundwater to destroy the pollutants in place. researchgate.net

Chemical Inactivation: For contaminated soils, a method has been developed using quicklime (B73336) and bentonite (B74815) to chemically transform phenol into calcium phenolate (B1203915), a less mobile and insoluble compound, effectively immobilizing the contaminant. cyberleninka.ru

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-Bromo-2,3-dimethylphenol, and how is its structure confirmed?

- Methodological Answer : The compound is often synthesized via nucleophilic aromatic substitution or coupling reactions. For example, in the synthesis of dopamine D2 receptor ligands, this compound was used as a starting material, with reactions proceeding under anhydrous conditions using potassium carbonate as a base. Structural confirmation relies on 1H NMR (e.g., δ 2.26 ppm for methyl groups) and HPLC purity validation (>99%) .

Q. What analytical techniques ensure the purity and quality of this compound in research settings?

- Methodological Answer : High-performance liquid chromatography (HPLC ) and gas chromatography (GC ) are standard for purity assessment. Suppliers often specify >95.0% purity using HPLC (high-performance liquid chromatography) or HLC (high-performance liquid chromatography with UV detection). Mass spectrometry (MS ) and nuclear magnetic resonance (NMR ) further validate molecular identity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Safety data sheets (SDS) for similar brominated phenols recommend:

- Use of fume hoods and personal protective equipment (PPE) to avoid inhalation/skin contact.

- Storage at 0–6°C for stability.

- Emergency protocols for spills (neutralization with sodium bicarbonate) and fire (CO₂ extinguishers) .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann coupling , enabling aryl-aryl bond formation. Steric effects from the 2,3-dimethyl groups may slow reaction kinetics, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures. Kinetic studies using GC-MS can track intermediate formation .

Q. What challenges arise in analyzing the environmental fate of brominated phenols like this compound?

- Methodological Answer : Environmental persistence studies require HPLC-UV or GC-MS for trace detection in water/soil. Biodegradation assays (e.g., OECD 301F) with activated sludge show slow degradation rates (t₁/₂ >30 days). Metabolite identification via LC-QTOF-MS is critical for assessing ecotoxicity .

Q. Can computational models predict the biological activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking simulates interactions with biological targets (e.g., enzymes), validated by in vitro assays. For example, analogs of brominated phenols show potential as enzyme inhibitors in hyperpigmentation studies .

Q. What role do brominated dimethylphenols play in polymer chemistry?

- Methodological Answer : Brominated phenols act as monomers in poly(arylene ether) synthesis. For example, 4-bromo-2,6-dimethylphenol undergoes phase-transfer-catalyzed polymerization with bifunctional comonomers. Thermal stability and mechanical properties are characterized via DSC (glass transition temperature) and tensile testing .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.